2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone
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Description
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail.
Scientific Research Applications
Synthetic Pathways and Heterocyclic Derivative Formation
Research into compounds structurally related to 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone has primarily focused on synthetic methodologies for creating diverse heterocyclic derivatives, which play crucial roles in pharmaceuticals, agrochemicals, and materials science. A pivotal study by Sayed et al. (2002) illustrates the synthesis of pyridazinones and pyridazine-6-imines through key intermediates, showcasing the compound's utility in constructing complex heterocyclic frameworks essential for drug discovery and development (Sayed, Khalil, Ahmed, & Raslan, 2002).
Catalytic Behavior and Polymerization
Another significant application lies in the realm of catalysis, particularly in the immortal ring-opening polymerization (ROP) of ε-caprolactone and l-lactide, as demonstrated by Wang et al. (2012). Their research involving magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, closely related to the target compound, highlights its potential in creating environmentally friendly polymers with applications ranging from biomedical to industrial (Wang, Zhao, Liu, Li, Liu, Cui, & Chen, 2012).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant properties of derivatives structurally akin to this compound are also noteworthy. Zaki et al. (2017) synthesized ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate derivatives, revealing notable antioxidant activity, which underscores the chemical’s potential in developing novel antioxidants and antimicrobial agents (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).
Herbicidal Applications
Furthermore, the work by Hilton et al. (1969) on substituted pyridazinone compounds, closely related to the chemical , illustrates the compound's herbicidal efficacy. Their research delineates the mode of action of these compounds as inhibitors of the Hill reaction in photosynthesis, presenting an avenue for the development of new herbicides (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10-13(11(2)22-18-10)8-15(20)19-7-5-12(9-19)21-14-4-3-6-16-17-14/h3-4,6,12H,5,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFAFLZQXDXOGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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